molecular formula C16H12F2O4 B6410536 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid CAS No. 1261955-56-9

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid

Cat. No.: B6410536
CAS No.: 1261955-56-9
M. Wt: 306.26 g/mol
InChI Key: PARLHGFSTHKNLI-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid is an organic compound that features both fluorine and ethoxycarbonyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O4/c1-2-22-16(21)13-4-3-9(8-14(13)18)10-5-11(15(19)20)7-12(17)6-10/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARLHGFSTHKNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691947
Record name 4'-(Ethoxycarbonyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-56-9
Record name 4'-(Ethoxycarbonyl)-3',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, altering their activity. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
  • 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid

Comparison: Compared to similar compounds, 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid is unique due to the presence of two fluorine atoms and the specific positioning of the ethoxycarbonyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

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